molecular formula C65H96N18O17 B609906 Pentasarcosyl angiotensin II CAS No. 75582-96-6

Pentasarcosyl angiotensin II

Cat. No. B609906
CAS RN: 75582-96-6
M. Wt: 1401.59
InChI Key: QCGXWCNIPBXCON-KTKSDEALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentasarcosyl angiotensin II is a synthetic analogue of angiotensin II.

Scientific Research Applications

Angiotensin II and Its Receptors

Angiotensin II is a key molecule in controlling blood pressure and volume in the cardiovascular system. It interacts with two distinct receptor subtypes, AT1 and AT2. AT1 receptors are primarily responsible for the major cardiovascular effects of angiotensin II. The isolation of cDNA encoding a vascular AT1 receptor has enabled structural analysis and further understanding of the angiotensin II receptor gene family, which may illuminate the genetic component of hypertension (Murphy et al., 1991).

Selective Pharmacological Effects

Pentasarcosyl angiotensin II (Sar5 All) exhibits selective pharmacological effects, demonstrating around 46% of the pressor activity of angiotensin II in studies. This selective activity suggests Sar5 All as a useful tool for elucidating the biological actions of angiotensin II (Mikami et al., 1987).

Role in Vascular Smooth Muscle Cell Proliferation and Migration

Angiotensin II has been identified as a key player in causing vascular smooth muscle cell (VSMC) proliferation and migration, contributing to hypertension and atherosclerosis. Research into the effects of various agents on Ang II-induced proliferation and migration in VSMCs provides insights into potential treatments for cardiovascular diseases (Nagayama et al., 2015).

Combination Therapy in Chronic Renal Disease

The role of angiotensin II in the progression of chronic renal disease is significant. A combination therapy involving ACE inhibitors and angiotensin II receptor blockers has been studied for its potential to halt the progression of renal diseases. This approach is based on angiotensin II's multiple nonhemodynamic pathophysiological actions on the kidney (Wolf & Ritz, 2005).

Brain Renin-Angiotensin System

The discovery of an independent local brain renin-angiotensin system (RAS) consisting of angiotensins and specific receptor proteins has expanded the possible functions of angiotensin II. This system's role in memory dysfunction, stress, depression, and other neurological conditions is an area of ongoing research (Wright & Harding, 2011).

ACE2 and Cardiovascular Disease

Angiotensin II and its interactions with ACE2 play a crucial role in cardiovascular diseases. ACE inhibitors and angiotensin II receptor blockers have been effective in reducing mortality and cardiovascular events in patients with hypertension and heart failure. Understanding the balance between ACE-Ang II-AT1R axis and the ACE2-Ang (1-7) axis is vital for developing new therapeutic approaches (Keidar et al., 2007).

Potential Use in Neurodegenerative Disorders

Angiotensin peptides have been shown to be anticonvulsant in various experimental seizure models. This suggests a potential use for angiotensin drugs in the treatment of neurodegenerative disorders like epilepsy (Tchekalarova & Georgiev, 2005).

Manipulating the Angiotensin System in Cancer Treatment

The role of the Ang II–AT1R system in solid tumours, particularly in gynaecological cancer, has been explored. Manipulating the angiotensin system appears to be a promising strategy for cancer treatment, as this system is involved in tumour growth, angiogenesis, and metastasis (Ino et al., 2006).

properties

CAS RN

75582-96-6

Product Name

Pentasarcosyl angiotensin II

Molecular Formula

C65H96N18O17

Molecular Weight

1401.59

IUPAC Name

(S)-18-(((6S,9S,12S,15S,18S)-18-((1H-imidazol-4-yl)methyl)-1-amino-15-((S)-sec-butyl)-19-((S)-2-(((S)-1-carboxy-2-phenylethyl)carbamoyl)pyrrolidin-1-yl)-12-(4-hydroxybenzyl)-1-imino-9-isopropyl-7,10,13,16,19-pentaoxo-2,8,11,14,17-pentaazanonadecan-6-yl)carbamoyl)-5,8,11,14-tetramethyl-4,7,10,13,16-pentaoxo-2,5,8,11,14,17-hexaazaicosan-20-oic acid

InChI

InChI=1S/C65H96N18O17/c1-10-38(4)56(62(97)75-46(28-41-30-69-36-71-41)63(98)83-25-15-19-48(83)60(95)76-47(64(99)100)27-39-16-12-11-13-17-39)78-59(94)44(26-40-20-22-42(84)23-21-40)74-61(96)55(37(2)3)77-57(92)43(18-14-24-70-65(66)67)73-58(93)45(29-54(90)91)72-49(85)32-79(6)51(87)34-81(8)53(89)35-82(9)52(88)33-80(7)50(86)31-68-5/h11-13,16-17,20-23,30,36-38,43-48,55-56,68,84H,10,14-15,18-19,24-29,31-35H2,1-9H3,(H,69,71)(H,72,85)(H,73,93)(H,74,96)(H,75,97)(H,76,95)(H,77,92)(H,78,94)(H,90,91)(H,99,100)(H4,66,67,70)/t38-,43-,44-,45-,46-,47-,48-,55-,56-/m0/s1

InChI Key

QCGXWCNIPBXCON-KTKSDEALSA-N

SMILES

O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]([C@@H](C)CC)NC([C@H](CC4=CC=C(O)C=C4)NC([C@H](C(C)C)NC([C@H](CCCNC(N)=N)NC([C@H](CC(O)=O)NC(CN(C(CN(C(CN(C(CN(C(CNC)=O)C)=O)C)=O)C)=O)C)=O)=O)=O)=O)=O)=O)=O)CCC2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Pentasarcosyl angiotensin II;  (Sar)5 aii; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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